molecular formula C17H28N2O B3082111 4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL CAS No. 1119451-18-1

4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL

Cat. No.: B3082111
CAS No.: 1119451-18-1
M. Wt: 276.4 g/mol
InChI Key: VLOFATMPYBXDQB-UHFFFAOYSA-N
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Description

4-(3-{[Sec-Butyl(methyl)amino]methyl}phenyl)-piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a phenyl group substituted at the 3-position with a sec-butyl(methyl)aminomethyl moiety.

Properties

IUPAC Name

4-[3-[[butan-2-yl(methyl)amino]methyl]phenyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-4-14(2)19(3)13-15-6-5-7-16(12-15)17(20)8-10-18-11-9-17/h5-7,12,14,18,20H,4,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOFATMPYBXDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C)CC1=CC(=CC=C1)C2(CCNCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101173350
Record name 4-[3-[[Methyl(1-methylpropyl)amino]methyl]phenyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-18-1
Record name 4-[3-[[Methyl(1-methylpropyl)amino]methyl]phenyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-[[Methyl(1-methylpropyl)amino]methyl]phenyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL can be achieved through multistep organic synthesis. One common method involves the use of Friedel-Crafts acylation followed by a Clemmensen reduction

Chemical Reactions Analysis

4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL is a complex organic compound with a molecular formula of C17H28N2O and a molecular weight of 276.42 g/mol. This compound features a piperidine ring substituted with a phenyl group and a sec-butyl(methyl)amino group, making it a unique structure in organic chemistry.

Scientific Research Applications

This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of complex organic molecules and as a building block for pharmaceuticals. In biological research, it can be used to study the interactions of piperidine derivatives with biological targets.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL involves its interaction with specific molecular targets in the body. The piperidine ring and the sec-butyl(methyl)amino group play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-4-ol derivatives are highly versatile due to their modifiable substituents, which influence physicochemical properties, receptor affinity, and metabolic stability. Below is a detailed comparison with key analogs:

Substituent Variations on the Piperidine Ring

Compound Name Substituents on Piperidine-4-ol Molecular Weight (g/mol) Key Properties/Applications Reference
4-(3-{[Sec-Butyl(methyl)amino]methyl}phenyl)-piperidin-4-ol 3-(sec-butyl(methyl)aminomethyl)phenyl ~307.4 (estimated) Potential CNS activity; tertiary amine enhances lipophilicity N/A
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol 1-Benzyl, 4-(4-fluorophenyl) 285.36 Intermediate for antipsychotic agents; fluorophenyl enhances metabolic stability
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-[(2-methylphenyl)methyl]piperidin-4-ol 4-(chloro-trifluoromethylphenyl), 1-(2-methylbenzyl) 407.85 High lipophilicity; potential analgesic or anti-inflammatory use
1-{[3-(3-Aminopropoxy)phenyl]methyl}piperidin-4-ol 3-(3-aminopropoxy)phenylmethyl 264.35 Enhanced solubility due to amino-propanol chain; possible opioid receptor modulation

Functional Group Modifications

  • Aminoalkyl Substituents: The sec-butyl(methyl)amino group in the target compound introduces steric bulk and moderate lipophilicity, which may improve blood-brain barrier penetration compared to smaller groups (e.g., benzyl in or aminomethyl in ). However, bulkier groups like tert-butyl (as in ) may reduce metabolic clearance but increase molecular weight.
  • Aromatic Substituents: The phenyl ring’s substitution pattern significantly impacts binding affinity.

Biological Activity

4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL, with the molecular formula C17H28N2O and a molecular weight of 276.42 g/mol, is a complex organic compound featuring a piperidine ring substituted with a phenyl group and a sec-butyl(methyl)amino group. This unique structure allows for various biological activities and potential applications in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. The piperidine ring and the sec-butyl(methyl)amino group are crucial for binding to receptors or enzymes, thus modulating their activity. This compound has been studied for its effects on inflammation, neuropharmacology, and potential therapeutic applications.

Anti-inflammatory Properties

Research has indicated that derivatives of piperidin-4-OL exhibit significant anti-inflammatory effects. A study demonstrated that a related compound, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride, significantly reduced carrageenan-induced paw edema in rats by 61.98%, 80.84%, and 90.32% at doses of 50, 100, and 200 mg/kg respectively, compared to indomethacin which showed a reduction of 89.93% at a dose of 20 mg/kg . This suggests that compounds with similar structures may also possess notable anti-inflammatory properties.

Neuropharmacological Effects

The compound's potential neuropharmacological activity has been explored through its interaction with glutamate receptors. It has been suggested that piperidine derivatives can modulate neurotransmitter systems, potentially impacting conditions such as depression and anxiety . The binding affinity of related compounds in brain tissues indicates that they may influence synaptic transmission and neuroplasticity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
IndomethacinNon-steroidal anti-inflammatory drugStrong anti-inflammatory effects; used clinically
3-benzoyl-1-methyl-4-phenyl-4-piperidinolPiperidine derivativeSignificant reduction in inflammation; tested in vivo
MK801NMDA receptor antagonistModulates glutamate activity; potential neuroprotective effects

Case Studies and Research Findings

  • Inflammation Studies : The anti-inflammatory effects of related compounds were highlighted in studies where they were tested against standard anti-inflammatory drugs like indomethacin. The results showed comparable efficacy, indicating potential for therapeutic use in inflammatory diseases .
  • Neuropharmacological Research : Studies have indicated that piperidine derivatives can interact with various neurotransmitter systems, showing promise in treating neurological disorders. For instance, research on glutamate receptor binding has provided insights into how these compounds may affect synaptic function and plasticity .
  • Toxicology Profiling : In a broader study analyzing multiple chemicals, including those related to piperidine derivatives, the compound's safety profile was assessed alongside its biological activity. This profiling is essential for understanding the therapeutic window and potential side effects .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL, and how can they be methodologically addressed?

  • Answer: Synthesis challenges often arise from steric hindrance due to the sec-butyl group and the instability of the piperidin-4-ol moiety. To optimize yield:

  • Use Buchwald-Hartwig amination for coupling aromatic and piperidine components under inert conditions (e.g., nitrogen atmosphere) .
  • Employ low-temperature purification (e.g., column chromatography at 4°C) to prevent decomposition of the hydroxyl group .
  • Validate intermediate steps via HPLC-MS to ensure regioselectivity and monitor byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer:

  • NMR (¹H/¹³C): Assign peaks for the sec-butyl chain (δ 0.8–1.5 ppm for methyl groups) and piperidine ring protons (δ 2.5–3.5 ppm) .
  • FT-IR: Confirm hydroxyl (3200–3600 cm⁻¹) and tertiary amine (no N-H stretch) groups .
  • HPLC-PDA: Assess purity (>95%) and detect polar impurities using a C18 column with acetonitrile/water gradient elution .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Answer:

  • Target Selection: Prioritize receptors common to piperidine derivatives (e.g., serotonin or dopamine receptors) based on structural analogs .
  • In Vitro Screening: Use radioligand binding assays (e.g., ³H-spiperone for dopamine D2 receptors) with triplicate measurements to ensure reproducibility .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for analogs of this compound?

  • Answer:

  • Analog Synthesis: Modify the sec-butyl group (e.g., tert-butyl, cyclohexyl) and the methylamino linker (e.g., ethylamino, dimethylamino) .
  • Biological Testing: Compare binding affinities across analogs using surface plasmon resonance (SPR) to quantify kinetic parameters (KD, kon/koff) .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with receptor-binding pocket interactions .

Q. What experimental strategies resolve contradictions in reported biological data for piperidin-4-ol derivatives?

  • Answer:

  • Variable Standardization: Control assay conditions (pH, temperature, cell line passage number) to minimize variability .
  • Orthogonal Assays: Validate findings using dual methods (e.g., patch-clamp electrophysiology alongside calcium flux assays) .
  • Meta-Analysis: Apply systematic review protocols to aggregate data from multiple studies and identify confounding factors (e.g., solvent effects) .

Q. How can researchers integrate theoretical frameworks into mechanistic studies of this compound?

  • Answer:

  • Conceptual Anchoring: Link hypotheses to established theories (e.g., Lipinski’s Rule for bioavailability predictions or Hammett plots for electronic effects) .
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁴C-sec-butyl) to track metabolic pathways in vitro and in vivo .
  • Kinetic Modeling: Apply Michaelis-Menten kinetics to enzyme inhibition studies, accounting for allosteric modulation by the piperidine moiety .

Q. What advanced methodologies are recommended for studying blood-brain barrier (BBB) penetration potential?

  • Answer:

  • In Silico Prediction: Use BBB score algorithms (e.g., BOILED-Egg model) based on logP and polar surface area .
  • In Vitro Models: Employ hCMEC/D3 cell monolayers with TEER measurements and P-gp efflux ratio calculations .
  • In Vivo Imaging: Utilize PET tracers (e.g., ¹⁸F-labeled analogs) to quantify brain uptake in rodent models .

Methodological Considerations

  • Data Reprodubility: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw NMR spectra and assay protocols .
  • Ethical Compliance: Ensure all biological studies adhere to ARRIVE guidelines for animal research and obtain IRB approval for human cell line use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL
Reactant of Route 2
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4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL

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